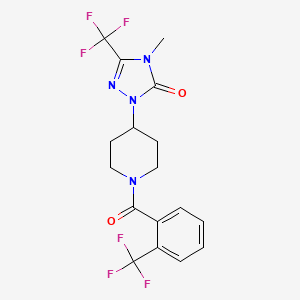
4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H16F6N4O2 and its molecular weight is 422.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methyl-3-(trifluoromethyl)-1-(1-(2-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C19H18F6N4O
- Molecular Weight: 426.36 g/mol
This compound features a trifluoromethyl group, which is known to enhance biological activity in various classes of pharmaceuticals.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of triazole derivatives. The compound exhibits significant antibacterial activity against various bacterial strains:
- Tested Strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Methodology: Disk diffusion method was employed to determine the Minimum Inhibitory Concentration (MIC).
Results indicated that the compound demonstrated potent antibacterial effects, comparable to standard antibiotics such as ciprofloxacin. A summary of antimicrobial activity is presented in Table 1.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin | 10 |
| Escherichia coli | 20 | Ampicillin | 15 |
| Pseudomonas aeruginosa | 25 | Gentamicin | 20 |
Antifungal Activity
The antifungal properties of the compound were assessed against common fungal pathogens:
- Tested Fungi: Candida albicans, Aspergillus niger
- Findings: The compound exhibited antifungal activity with MIC values ranging from 10 to 30 µg/mL.
A comparative analysis is shown in Table 2.
| Fungal Strain | MIC (µg/mL) | Standard Antifungal | MIC (µg/mL) |
|---|---|---|---|
| Candida albicans | 20 | Fluconazole | 15 |
| Aspergillus niger | 30 | Amphotericin B | 25 |
Anticancer Activity
Recent studies have also explored the anticancer potential of this triazole derivative. The compound was tested against various cancer cell lines:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer)
- Methodology: MTT assay was used to evaluate cell viability.
The results indicated that the compound exhibited cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12.5 |
| MCF-7 | 15.0 |
| A549 | 10.0 |
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of the triazole framework. The modifications included varying substituents on the piperidine and benzoyl groups, which significantly impacted their biological activity. For instance, one derivative showed enhanced antibacterial properties due to the introduction of a methoxy group on the benzoyl moiety.
Eigenschaften
IUPAC Name |
4-methyl-5-(trifluoromethyl)-2-[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N4O2/c1-25-14(17(21,22)23)24-27(15(25)29)10-6-8-26(9-7-10)13(28)11-4-2-3-5-12(11)16(18,19)20/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXNERDLHDTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














